1-(4-bromobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-bromobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H15BrFN3O2 and its molecular weight is 440.272. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Urease Inhibition
1-(4-Bromobenzyl)-3-(4-Fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione shows potential in urease inhibition. A study synthesized various pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives, assessing their urease inhibition activity. Two compounds displayed significantly higher activity than the starting compound, highlighting the potential of such derivatives in urease inhibition applications (Rauf et al., 2010).
Herbicidal Activities
This compound has been found to exhibit herbicidal activities. A specific derivative, 3-(4-fluorobenzyl)-6-trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, demonstrated high herbicidal activities against Brassica napus at certain concentrations, indicating its potential in agricultural applications (Yang Huazheng, 2013).
Structural and Spectral Analysis
Research involving 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, including variants with fluorophenyl groups, provided insights into their molecular and crystal structures. This research contributes to understanding the structural characteristics and potential applications of these compounds in various fields (Trilleras et al., 2009).
Biopharmaceutical Properties
Studies on pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, including various structural derivatives, have revealed significant variation in biopharmaceutical properties. These properties include solubility, permeability coefficients, and intrinsic clearance values, essential for drug development and pharmacokinetic profiling (Jatczak et al., 2014).
Synthesis and Computational Exploration
The synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives, including a fluoro-substituted variant, was reported. Spectral techniques and computational methods like DFT and TD-DFT were used for structural elucidation and electronic analysis, contributing to the understanding of such compounds in material science and chemistry (Ashraf et al., 2019).
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrFN3O2/c22-16-7-3-14(4-8-16)12-25-18-2-1-11-24-19(18)20(27)26(21(25)28)13-15-5-9-17(23)10-6-15/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBJHDVLZQJZAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)F)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.